molecular formula C18H13N3O B6952454 N-quinolin-3-yl-1H-indole-4-carboxamide

N-quinolin-3-yl-1H-indole-4-carboxamide

Cat. No.: B6952454
M. Wt: 287.3 g/mol
InChI Key: WLYIHIVMVOTWLP-UHFFFAOYSA-N
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Description

N-quinolin-3-yl-1H-indole-4-carboxamide is a heterocyclic compound featuring an indole core substituted at the 4-position with a carboxamide group, which is further linked to a quinolin-3-yl moiety. The quinoline and indole scaffolds are both privileged structures in drug discovery, offering opportunities for π-π stacking and hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

N-quinolin-3-yl-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18(15-5-3-7-17-14(15)8-9-19-17)21-13-10-12-4-1-2-6-16(12)20-11-13/h1-11,19H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIHIVMVOTWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-quinolin-3-yl-1H-indole-4-carboxamide typically involves the formation of the indole and quinoline rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-quinolin-3-yl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, methanol or ethanol as solvents.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents under controlled temperature and pressure.

Major Products:

    Oxidation: Quinolin-3-yl-indole-4-carboxylic acid derivatives.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-quinolin-3-yl-1H-indole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-quinolin-3-yl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The indole and quinoline moieties allow for multiple binding interactions, enhancing its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize N-quinolin-3-yl-1H-indole-4-carboxamide, we compare it to structurally related indole- and indazole-carboxamides from published literature and patents. Key differences in substitution patterns, pharmacokinetic properties, and synthetic strategies are highlighted below.

Table 1: Comparison of Structural Features

Compound Name Core Structure Substituents (Position) Key Functional Groups
This compound Indole Quinolin-3-yl (N-linked), carboxamide (C4) Carboxamide, aromatic N-heterocycle
N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide Indazole Butyl (N1), aminocarbonyl-dimethylpropyl (C3) Indazole, branched alkyl chain
1-(4-fluorobenzyl)-1H-indole-3-acetamide Indole 4-fluorobenzyl (N1), acetamide (C3) Fluorinated benzyl, acetamide
EP 3953330 B1 Compound 4 Indole 4-methoxy (C4), pyrrolidinone-linked (C2) Methoxy, cyano, pyrrolidinone

Key Differences and Implications

Substitution Position: Unlike the 4-carboxamide substitution in this compound, analogs such as the EP 3953330 compound feature a 2-carboxamide group with a 4-methoxy substituent .

Heterocyclic Linkage: The quinolin-3-yl group in the target compound provides a larger aromatic surface compared to the 4-fluorobenzyl or cyclohexylmethyl groups in other indole derivatives . This may enhance interactions with hydrophobic pockets in kinase domains.

Synthetic Complexity: The synthesis of this compound likely involves coupling quinolin-3-amine with indole-4-carboxylic acid, whereas EP 3953330 derivatives require multi-step sequences involving phosphorous oxychloride and imidazole for cyano group introduction .

Pharmacological and Physicochemical Properties

  • Solubility: The quinoline moiety may reduce aqueous solubility compared to fluorobenzyl-substituted indoles, which benefit from polar halogen atoms .
  • Metabolic Stability : Indole-3-carboxamides with bulky substituents (e.g., cyclohexylmethyl) exhibit prolonged half-lives due to steric hindrance against cytochrome P450 enzymes .

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